2,5-dichloro-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes dichlorobenzamide and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE typically involves multiple steps, including nitration, chlorination, and amide formation. The nitration process often requires the use of mixed acids, such as sulfuric and nitric acids, under controlled temperature and reaction conditions to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may utilize continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction parameters, such as temperature and residence time, which are crucial for optimizing the nitration and chlorination processes .
Chemical Reactions Analysis
Types of Reactions
2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogen substitution reactions can occur in the presence of nucleophiles like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the dichlorobenzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-4-nitroaniline: Shares the dichlorobenzene and nitro groups but lacks the thieno[3,4-c]pyrazol moiety.
2,4-Dichlorophenyl p-nitrophenyl ether: Contains similar functional groups but differs in its overall structure and properties.
Uniqueness
2,5-DICHLORO-N~1~-[2-(4-NITROPHENYL)-5,5-DIOXO-2,4,5,6-TETRAHYDRO-5LAMBDA~6~-THIENO[3,4-C]PYRAZOL-3-YL]BENZAMIDE is unique due to its combination of dichlorobenzamide and thieno[3,4-c]pyrazol moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H12Cl2N4O5S |
---|---|
Molecular Weight |
467.3 g/mol |
IUPAC Name |
2,5-dichloro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
InChI |
InChI=1S/C18H12Cl2N4O5S/c19-10-1-6-15(20)13(7-10)18(25)21-17-14-8-30(28,29)9-16(14)22-23(17)11-2-4-12(5-3-11)24(26)27/h1-7H,8-9H2,(H,21,25) |
InChI Key |
JZJLEWDPGSLUHL-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=C(C=CC(=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.